molecular formula C21H23ClN6O3 B2540785 N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 1018062-26-4

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2540785
CAS RN: 1018062-26-4
M. Wt: 442.9
InChI Key: KSGQGEQYBBKIQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves multi-step chemical reactions. For instance, the synthesis of a structurally similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine. This latter compound was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . This demonstrates the complexity and specificity of the reactions involved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a 1,3,5-triazine core, which is a common feature in the synthesis of various derivatives with potential biological activities. The co-crystal structure of a related compound, 2,4-diamino-6-phenyl-1,3,5-triazine, with 4-chlorobenzoic acid/4-methoxybenzoic acid, shows a distinct hydrogen-bonded assembly. This is indicative of the ability of the triazine core to form stable heterocyclic structures with other molecules through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of hydrogen bonds and other non-covalent interactions. For example, in the co-crystal structures mentioned, hydrogen bonding interactions such as N–H⋯O and O–H⋯N are crucial for the formation of a supramolecular heterosynthon. Additionally, weak intermolecular C-H⋯O hydrogen bonds and aromatic π-π as well as C—Cl⋯π stacking interactions play a role in stabilizing the crystal structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure determination of related compounds suggests that they are likely to exhibit solid-state stability and may have distinct melting points. The presence of various functional groups such as chloro, methoxy, and morpholino groups can influence the solubility, acidity, and basicity of the compound. The inhibitory capacity against cancer cell lines, as seen in the related compound , suggests potential biological activity, which could be a result of the compound's physical and chemical properties.

Scientific Research Applications

Overview of Triazine Derivatives in Medicinal Chemistry Triazine derivatives are recognized for their versatility in medicinal chemistry due to their structural diversity and potential for pharmacological activity. N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, as a part of the triazine class, shares this potential. Triazines have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This breadth of activity positions triazine derivatives as a focal point for developing future pharmacotherapeutics. The core moiety of triazine serves as a scaffold for designing new drugs, highlighting the importance of such compounds in ongoing drug discovery efforts (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and properties, as well as potential applications. If it’s intended to be a drug, studies could be done to determine its efficacy and safety .

properties

IUPAC Name

2-N-(2-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-29-15-5-3-14(4-6-15)23-19-25-20(24-18-8-7-16(30-2)13-17(18)22)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGQGEQYBBKIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

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